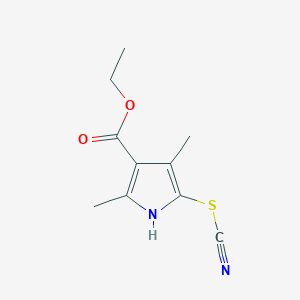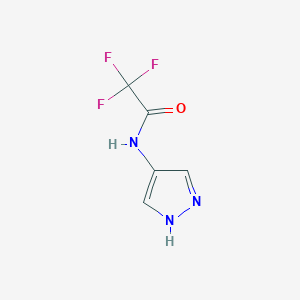
2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C5H4F3N3O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further linked to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of appropriate safety measures and equipment to handle the reactive intermediates and maintain anhydrous conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of trifluoroacetamide derivatives.
Reduction: Formation of trifluoroethylamines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone
- 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
- 2,2,2-Trifluoro-N-(4-nitrosofurazan-3-yl)acetamide
Comparison: 2,2,2-Trifluoro-N-(1H-pyrazol-4-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H4F3N3O |
|---|---|
Peso molecular |
179.10 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)4(12)11-3-1-9-10-2-3/h1-2H,(H,9,10)(H,11,12) |
Clave InChI |
MGQYFSCUAFDIRH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


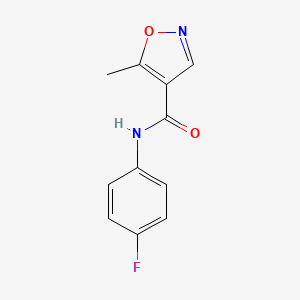

![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
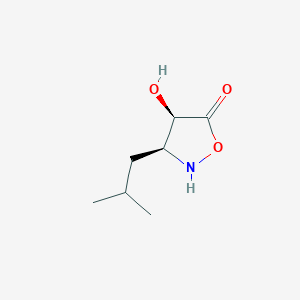

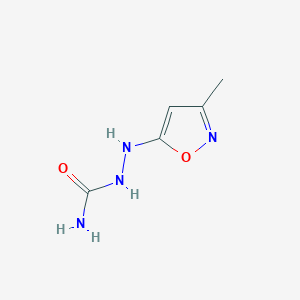

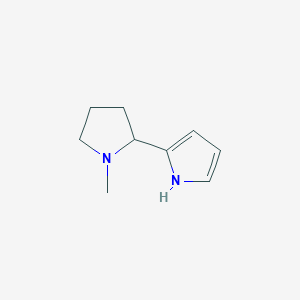
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)

